1-Bromo-2-hexyne
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromohex-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXOOIRHFJMNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493448 | |
| Record name | 1-Bromohex-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-25-5 | |
| Record name | 1-Bromohex-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Bromo 2 Hexyne and Its Derivatives
Regioselective and Stereoselective Bromination Approaches to Alkyne Systems
The direct introduction of a bromine atom at the C1 position adjacent to a 2-hexyne (B165341) triple bond requires precise control over reaction conditions to ensure high regioselectivity and prevent unwanted side reactions. Methodologies generally fall into two categories: nucleophilic substitution on a pre-functionalized precursor or controlled electrophilic addition to the alkyne itself.
Nucleophilic Substitution of Propargylic Alcohols
A reliable method for the synthesis of 1-bromo-2-hexyne involves the conversion of the corresponding propargylic alcohol, 2-hexyn-1-ol. This approach leverages the well-established reactivity of alcohols in substitution reactions.
The reaction of primary alcohols with hydrogen halides like hydrobromic acid (HBr) is a classic method for forming primary alkyl halides. chemistrysteps.commasterorganicchemistry.com In the case of 2-hexyn-1-ol, a primary propargylic alcohol, this transformation proceeds efficiently via an S(_{N})2 mechanism.
The core principle of this substitution is the conversion of the hydroxyl group (-OH), a poor leaving group, into a good leaving group. chemistrysteps.com The reaction is initiated by the protonation of the alcohol's oxygen atom by the strong acid (HBr), forming a protonated alcohol or alkyloxonium ion (R-OH({2})). masterorganicchemistry.com This intermediate now possesses an excellent leaving group, a neutral water molecule (H({2})O). masterorganicchemistry.com
Due to the high energy and instability of a primary carbocation, the reaction does not proceed through an S({N})1 pathway. youtube.com Instead, the nucleophilic bromide ion (Br), the conjugate base of HBr, directly attacks the carbon atom bearing the alkyloxonium group. youtube.comyoutube.com This concerted, bimolecular (S({N})2) step involves the bromide ion attacking from the backside, leading to the displacement of the water molecule and the formation of this compound. masterorganicchemistry.comyoutube.com The use of a strong acid is crucial for this process to occur effectively. masterorganicchemistry.comyoutube.com
Table 1: Reaction Parameters for S(_{N})2 Synthesis of this compound
| Precursor | Reagent | Mechanism | Key Steps |
|---|
Electrophilic Halogenation of Alkynes: Controlled Mono-bromination
An alternative route to this compound is the direct electrophilic halogenation of 2-hexyne. This method, while conceptually straightforward, presents challenges in controlling the reaction's chemoselectivity to achieve the desired mono-brominated product.
The addition of halogens like bromine (Br(_{2})) to alkynes is analogous to their addition to alkenes, though the reactions with alkynes are generally slower. libretexts.orglumenlearning.com The reaction is initiated by the polarization of the bromine molecule as it approaches the nucleophilic triple bond. lumenlearning.com The alkyne's pi electrons attack the electrophilic bromine, typically forming a bridged bromonium ion intermediate. libretexts.orgmasterorganicchemistry.com Subsequent attack by a bromide ion leads to a dibromoalkene. masterorganicchemistry.com A second addition can then occur to yield a tetrabromoalkane. vaia.com
To achieve the synthesis of this compound, which is a substitution product rather than an addition product, specific reagents and conditions are necessary. The reaction of 2-hexyne with one equivalent of Br(_{2}) in a non-polar solvent like carbon tetrachloride at low temperatures can lead to the intermediate 1,2-dibromo-2-hexene. Subsequent dehydrohalogenation using a strong base can then yield this compound.
A more direct and selective method for achieving allylic or propargylic bromination is the use of N-bromosuccinimide (NBS). In the presence of a radical initiator (e.g., AIBN) or light, NBS can selectively brominate the position adjacent to the triple bond via a radical chain mechanism, minimizing the competing electrophilic addition to the alkyne. stackexchange.com This approach offers greater control and helps to avoid over-bromination. stackexchange.com The choice of bromine source and reaction conditions is therefore critical for directing the outcome towards the desired mono-brominated propargylic halide. frontiersin.org
Table 2: Reagents for Controlled Bromination of 2-Hexyne
| Reagent | Solvent | Conditions | Mechanism/Selectivity |
|---|---|---|---|
| Br({2}) (1 equiv.) | CCl({4}) | 0°C, followed by base | Electrophilic addition, then elimination. |
Indirect Synthesis of this compound Frameworks from Simpler Hydrocarbons
Building the this compound molecule from basic hydrocarbon feedstocks offers a flexible and fundamental approach to its synthesis. Acetylene (B1199291), the simplest alkyne, serves as a versatile starting point for constructing the required six-carbon chain. mdpi.com
Elaboration of Acetylene to Alkyne Intermediates and Subsequent Bromination
The synthesis of higher alkynes from acetylene is a cornerstone of organic synthesis. youtube.com This process involves the sequential alkylation of acetylide anions. The terminal protons of acetylene are sufficiently acidic to be removed by a very strong base, such as sodium amide (NaNH(_{2})) in liquid ammonia. youtube.comvaia.com This deprotonation generates a sodium acetylide salt, a potent nucleophile. vaia.com
To construct the 2-hexyne framework, a two-stage alkylation can be envisioned. First, the acetylide anion is reacted with a suitable ethyl halide, such as bromoethane, to form 1-butyne (B89482). The terminal proton of 1-butyne can then be removed by sodium amide to form a butynide anion. Subsequent reaction with a methyl halide, like methyl iodide, would yield 2-pentyne, not 2-hexyne.
A more direct pathway to a 2-hexyne precursor starts with the formation of 1-hexyne (B1330390). This is achieved by reacting the sodium acetylide with a four-carbon alkyl halide, such as 1-bromobutane. vaia.com The resulting 1-hexyne can then be isomerized to the more stable internal alkyne, 2-hexyne, under basic conditions. Once 2-hexyne is obtained, it can be converted to this compound using the electrophilic halogenation methods described in section 2.1.2.
Alternatively, the 1-hexyne intermediate can be transformed into 2-hexyn-1-ol. This can be accomplished through various multi-step procedures. Once 2-hexyn-1-ol is synthesized, it can be readily converted to the target molecule, this compound, via the acid-catalyzed S(_{N})2 reaction detailed in section 2.1.1.1. chemistrysteps.commasterorganicchemistry.com This multi-step approach, starting from acetylene, demonstrates the power of acetylide chemistry in building complex molecular frameworks. libretexts.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Hexyn-1-ol |
| 2-Hexyne |
| Acetylene |
| N-bromosuccinimide (NBS) |
| Bromine |
| Hydrobromic acid |
| Sodium amide |
| 1-Bromobutane |
| Hex-1-yne |
| Water |
| Carbon tetrachloride |
| Bromoethane |
| 1-Butyne |
| Methyl iodide |
| 2-Pentyne |
Specialized Techniques for Diverse this compound Analogs
The functionalization of the this compound scaffold allows for the introduction of various substituents, leading to a broad spectrum of analogs with tailored properties. Advanced synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, have proven to be powerful tools for achieving this molecular diversity. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the terminal position of the alkyne or by substitution of the bromine atom, offering precise control over the final molecular structure.
Prominent among these methods are the Sonogashira, Suzuki, Negishi, and Stille couplings, each offering unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions. These techniques have been instrumental in the synthesis of a variety of this compound analogs, including those bearing aryl, vinyl, and other functional moieties.
Cross-Coupling Reactions for the Synthesis of this compound Analogs
Cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to 1-bromo-2-alkynes has enabled the creation of a vast library of derivatives.
The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a highly effective method for functionalizing the alkyne terminus. wikipedia.orglibretexts.orggold-chemistry.orgorganic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reactivity of the halide partner is a key factor, with iodides generally being more reactive than bromides. wikipedia.org This difference in reactivity can be exploited for selective couplings in molecules containing multiple halogen atoms. wikipedia.org The reaction conditions are generally mild, often proceeding at room temperature, which allows for a broad functional group tolerance. gold-chemistry.org
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron reagent (such as a boronic acid or ester) with an organic halide. libretexts.orgyoutube.comnih.gov This method is widely used for the formation of biaryl compounds and other conjugated systems. libretexts.org The reaction is known for its mild conditions and the low toxicity of the boron-containing reagents. libretexts.org The choice of base and solvent can be critical for the success of the coupling, particularly when dealing with complex heteroaryl substrates. nih.gov
The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides or triflates in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form carbon-carbon bonds between sp, sp2, and sp3 hybridized carbon atoms, offering significant synthetic flexibility. wikipedia.org While organozinc reagents can be sensitive to air and moisture, this method is highly effective for the synthesis of complex molecules. wikipedia.org
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is highly versatile with respect to the coupling partners and is tolerant of a wide range of functional groups. organic-chemistry.org A significant drawback, however, is the toxicity of the organotin compounds. organic-chemistry.org The stereochemistry of vinyl groups is typically retained throughout the reaction. wikipedia.org
The following table summarizes the key features of these cross-coupling reactions in the context of synthesizing analogs of this compound.
| Coupling Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst System | Key Advantages |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Pd complex, Cu(I) co-catalyst, Amine base | Mild reaction conditions, high functional group tolerance. gold-chemistry.orgresearchgate.net |
| Suzuki-Miyaura | Organoboron (Boronic acid/ester) | Aryl/Vinyl Halide or Triflate | Pd catalyst, Base | Low toxicity of reagents, mild conditions. libretexts.orgnih.gov |
| Negishi | Organozinc | Aryl/Vinyl/Alkyl Halide or Triflate | Pd or Ni catalyst | Couples sp, sp2, and sp3 carbons, high reactivity. wikipedia.orgorganic-chemistry.org |
| Stille | Organostannane | Aryl/Vinyl Halide or Triflate | Pd catalyst | High versatility, good functional group tolerance. organic-chemistry.orgwikipedia.org |
Research Findings on the Synthesis of 1-Bromo-2-alkyne Analogs
Recent research has demonstrated the practical application of these specialized techniques for creating a variety of analogs from 1-bromo-2-alkynes and related starting materials.
For instance, a copper-catalyzed tandem alkyl radical addition/Sonogashira coupling of terminal alkynes with α-bromocarbonyl compounds has been developed to produce functionalized 1,3-enyne compounds possessing a quaternary carbon center. beilstein-journals.org This method provides a palladium-free route to complex molecular structures. beilstein-journals.org
In the realm of Negishi coupling, a protocol for the arylethyne bromoboration followed by Negishi coupling has been established as a highly selective route to trisubstituted alkenes. nih.gov This tandem process allows for the synthesis of compounds that are otherwise difficult to prepare with high isomeric purity. nih.gov
The Stille reaction of 1,1-dibromo-1-alkenes with aryl- and vinylstannanes has been shown to produce different products depending on the reaction conditions. acs.org By carefully selecting the solvent and ligand, it is possible to stereospecifically obtain either (Z)-bromoalkenes or internal alkynes in high yields. acs.org
Furthermore, free-radical-mediated bromoallylation of acetylenes has been reported as a regioselective method for the synthesis of 1-bromo-2-substituted 1,4-dienes. acs.org The resulting products can be further functionalized using subsequent palladium-catalyzed reactions. acs.org
The following table presents a selection of research findings on the synthesis of diverse analogs from bromoalkyne precursors, illustrating the scope and efficiency of these advanced methodologies.
| Starting Material | Coupling Partner | Reaction Type | Catalyst/Reagents | Product | Yield (%) | Reference |
| Aryl-substituted alkyne | α-Bromocarbonyl compound | Copper-catalyzed radical addition/Sonogashira coupling | Copper catalyst | 1,3-Enyne with quaternary carbon | Good | beilstein-journals.org |
| Arylethyne | Organozinc reagent | Bromoboration/Negishi coupling | Pd(tBu3P)2 or PEPPSI™-IPr | Trisubstituted alkenyl(pinacol)borane | 53-66 | nih.gov |
| 1,1-Dibromo-1-alkene | Aryl/Vinylstannane | Stille coupling | Pd catalyst, Tris(2-furyl)phosphine (TFP) | (Z)-Bromoalkene | Good to Excellent | acs.org |
| 1,1-Dibromo-1-alkene | Phenylstannane | Stille coupling | Pd catalyst, Electron-rich ligand | Internal alkyne | High | acs.org |
| Activated Acetylene | Allyl bromide | Free-radical bromoallylation | V-65 (radical initiator) | 1-Bromo-2-substituted 1,4-diene | N/A | acs.org |
| 2-Bromo-4-iodo-quinoline | Terminal alkyne | Sonogashira coupling | Pd catalyst, Cu(I) co-catalyst | 4-Alkynyl-2-bromo-quinoline | N/A | libretexts.org |
| Phenylboronic acid | Haloarene | Suzuki-Miyaura coupling | Pd catalyst, Base | Biaryl | N/A | libretexts.org |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Bromo 2 Hexyne
Mechanistic Pathways of Nucleophilic Substitution at the Brominated Carbon
The presence of a bromine atom on a carbon adjacent to an alkyne functionality makes 1-bromo-2-hexyne susceptible to nucleophilic substitution reactions. These reactions typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the simultaneous formation of a new bond and cleavage of the carbon-bromine bond. libretexts.orgechemi.comsavemyexams.com The transition state involves a pentacoordinate carbon atom.
The alternative S(_N)1 mechanism, which involves the formation of a carbocation intermediate, is generally not favored for primary halides like this compound due to the instability of the resulting primary carbocation. savemyexams.com
Electrophilic Addition Reactions at the Carbon-Carbon Triple Bond
The electron-rich carbon-carbon triple bond in this compound is susceptible to attack by electrophiles. These reactions proceed via the addition of the electrophile across the alkyne, leading to the formation of less saturated products. libretexts.org
Addition of Halogens (X₂) to the Alkyne Moiety
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to this compound results in the formation of di- and tetra-haloalkanes. The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich alkyne. masterorganicchemistry.com
The mechanism typically involves the formation of a cyclic halonium ion intermediate. pearson.com This intermediate is then attacked by a halide ion in an anti-fashion, leading to a trans-dihaloalkene. youtube.comladykeanecollege.edu.in
The addition of one equivalent of a halogen (X₂) to this compound is expected to produce a trans-dihaloalkene due to the anti-addition mechanism. The attack of the halide ion occurs from the face opposite to the cyclic halonium ion, resulting in the two newly added halogen atoms being on opposite sides of the newly formed double bond. masterorganicchemistry.comyoutube.com
The table below illustrates the expected stereochemical outcome for the addition of bromine to this compound.
| Reactant | Reagent | Intermediate | Product | Stereochemistry |
| This compound | Br₂ | Cyclic Bromonium Ion | (E)-1,2,3-Tribromo-2-hexene | trans (Anti-addition) |
With the presence of excess halogen, a second addition reaction can occur across the double bond of the initially formed dihaloalkene. This results in the formation of a saturated tetrahaloalkane. libretexts.org For example, the reaction of this compound with two equivalents of bromine would yield 1,2,2,3-tetrabromohexane.
The table below outlines the formation of a tetrahaloalkane from this compound.
| Reactant | Reagent (Excess) | Final Product |
| This compound | Br₂ | 1,2,2,3-Tetrabromohexane |
| This compound | Cl₂ | 1-Bromo-2,2,3,3-tetrachlorohexane |
Addition of Hydrogen Halides (HX) to the Alkyne Moiety
The addition of hydrogen halides (HX), such as HBr or HCl, to unsymmetrical alkynes generally follows Markovnikov's rule. libretexts.orgchemistrysteps.com This rule states that the proton (H⁺) will add to the carbon atom of the triple bond that is less substituted, leading to the formation of the more stable vinylic carbocation intermediate. The halide ion (X⁻) then attacks this carbocation. masterorganicchemistry.com
In the case of this compound, the C2 carbon is more substituted than the C3 carbon. Therefore, the halide is expected to add to the C2 position. The presence of the electron-withdrawing bromine atom on the adjacent carbon can influence the regioselectivity of this addition.
The table below shows the predicted products for the addition of one equivalent of hydrogen halides to this compound based on Markovnikov's rule.
| Reactant | Reagent | Predicted Major Product |
| This compound | HCl | 1-Bromo-2-chloro-2-hexene |
| This compound | HBr | 1,2-Dibromo-2-hexene |
In the presence of excess hydrogen halide, a second addition can occur, leading to a geminal dihalide, where both halogens from the HX additions are attached to the same carbon. For example, reacting this compound with two equivalents of HBr is predicted to yield 1,2,2-tribromohexane. libretexts.org
Organometallic Transformations Involving this compound
The presence of both a reactive alkyne and a propargylic bromide makes this compound a versatile substrate for a variety of organometallic transformations, enabling the construction of complex molecular architectures.
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orggold-chemistry.orglibretexts.org While the classic Sonogashira reaction utilizes sp²-hybridized halides, the propargylic bromide in this compound (an sp³-hybridized halide) can participate in analogous cross-coupling reactions. These reactions are invaluable for extending carbon chains and synthesizing conjugated enynes and more complex alkynes.
Nickel-catalyzed Sonogashira-type reactions have also been developed, which can be effective for coupling non-activated alkyl halides. wikipedia.orgnih.gov In a typical reaction, this compound would be coupled with a terminal alkyne in the presence of a suitable catalyst system.
| Reactant 1 | Reactant 2 (Terminal Alkyne) | Catalyst System | Potential Product |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI / Amine Base | 1-Phenyl-4-decyne |
| This compound | Trimethylsilylacetylene | NiCl₂(dppp) / CuI | 1-(Trimethylsilyl)-3-decyne |
| This compound | 1-Hexyne (B1330390) | PdCl₂(PPh₃)₂ / CuI / Et₂NH | 7-Propyl-5,8-tridecadiyne |
The alkyne functional group in this compound can serve as a 2π-electron component in metal-catalyzed cycloaddition reactions. These reactions are exceptionally useful for the atom-economical construction of carbo- and heterocyclic rings. researchgate.net Transition metals like cobalt (Co), nickel (Ni), and rhodium (Rh) are known to catalyze [2+2+2] cycloadditions of three alkynes to form substituted benzene (B151609) rings, or the co-cyclization of an alkyne with an alkene. williams.edunih.govresearchgate.net
For instance, this compound could be co-cyclotrimerized with two molecules of another alkyne, such as acetylene (B1199291), under cobalt catalysis to generate a substituted benzyl (B1604629) bromide derivative. Alternatively, it can act as the dienophile in a metal-catalyzed intramolecular [4+2] cycloaddition if tethered to a diene, offering pathways to complex bicyclic systems under milder conditions than the corresponding thermal Diels-Alder reactions. williams.edu
While direct conversion is not typical, this compound can be transformed into a vinylzinc reagent through a multi-step sequence involving a hydroboration-induced rearrangement. This process creates a highly functionalized and stereodefined organometallic reagent for further synthetic applications.
This transformation begins with the hydroboration of this compound. To control the reaction and prevent dihydroboration of the alkyne, a sterically hindered borane (B79455) reagent such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is used. libretexts.orgyoutube.com The hydroboration of the internal alkyne proceeds with syn-addition of the H–B bond across the triple bond to furnish a vinylborane (B8500763) intermediate. masterorganicchemistry.com The regioselectivity is directed by both steric and electronic factors, with the bulky boron group preferentially adding to the less hindered carbon of the alkyne.
The resulting vinylborane can then undergo a 1,2-metallate rearrangement. Treatment with a dialkylzinc reagent leads to the formation of a zincate "ate" complex. This key step is followed by a 1,2-migration and a boron-to-zinc transmetallation. This sequence results in the stereospecific formation of a (Z)-trisubstituted vinylzinc reagent. This in situ-generated organozinc species is a valuable nucleophile that can react with various electrophiles, such as aldehydes, to form allylic alcohols with a high degree of stereochemical control.
Vinylzinc Reagent Formation and Subsequent Reactivity
Radical Reactions and Rearrangements Initiated by this compound
The carbon-bromine bond in this compound, in conjunction with the adjacent alkyne functionality, provides a versatile platform for the initiation of radical reactions. These reactions, often proceeding through a cascade of events including cyclization and rearrangement, offer powerful strategies for the synthesis of complex molecular architectures. The generation of a radical at the C1 position, typically through the action of a radical initiator such as azobisisobutyronitrile (AIBN) and a mediator like tri-n-butyltin hydride (Bu₃SnH), sets the stage for a variety of transformations.
The general mechanism for these radical chain reactions involves three key stages: initiation, propagation, and termination.
Initiation: The process begins with the homolytic cleavage of the initiator (e.g., AIBN) upon heating or irradiation to generate two radicals and a molecule of nitrogen gas. This initiating radical then abstracts a hydrogen atom from the tin hydride to produce the tributyltin radical (Bu₃Sn•).
Propagation: The tributyltin radical reacts with this compound, abstracting the bromine atom to form tributyltin bromide and a primary hexynyl radical. This highly reactive intermediate can then undergo a series of reactions, most notably intramolecular cyclization.
Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.
A common and synthetically valuable pathway for the hexynyl radical intermediate is intramolecular cyclization. The regioselectivity of this cyclization is governed by Baldwin's rules for radical closures. For a 6-carbon chain containing a radical and an alkyne, a 5-exo-dig cyclization is generally favored over a 6-endo-dig cyclization. This preference is attributed to better stereoelectronic overlap in the transition state of the 5-membered ring formation.
Following the initial 5-exo-dig cyclization, a five-membered ring containing a vinyl radical is formed. This intermediate is not always stable and can undergo further rearrangements. One such rearrangement is a 1,5-hydrogen shift, if a suitably positioned hydrogen atom is available. More complex cascade reactions can also occur, where the initially formed cyclic radical participates in subsequent intermolecular or intramolecular bond-forming events.
While specific detailed research findings on the radical reactions and rearrangements of this compound are not extensively documented in publicly available literature, the general principles of radical chemistry provide a strong predictive framework for its reactivity. The following table outlines the expected products and conditions based on established mechanisms for similar bromoalkyne substrates.
Table 1: Postulated Radical Reactions of this compound and Expected Products
| Reaction Type | Reagents and Conditions | Postulated Intermediate(s) | Expected Major Product(s) | Plausible Minor Product(s) |
| Radical Cyclization | Bu₃SnH, AIBN (cat.), Benzene, reflux | 1-Hex-2-ynyl radical, (Cyclopent-1-en-1-ylmethyl)radical | 1-Methylenecyclopentane | Hex-1-yne, Hexa-1,2-diene |
| Tandem Radical Cyclization/Intermolecular Trapping | Bu₃SnH, AIBN (cat.), Acrylonitrile, Benzene, reflux | 1-Hex-2-ynyl radical, (Cyclopent-1-en-1-ylmethyl)radical | 3-(Cyclopent-1-en-1-ylmethyl)propanenitrile | 1-Methylenecyclopentane |
The reactivity of the vinyl radical intermediate formed after cyclization is a critical determinant of the final product distribution. The geometry and electronic properties of this radical can influence its propensity to rearrange or be trapped. For instance, the presence of substituents on the alkyl chain or the alkyne can alter the stability of the radical intermediates and the transition states, thereby influencing the reaction pathway and product selectivity. Further empirical studies are necessary to fully elucidate the specific reaction dynamics and create comprehensive data tables of product yields and stereoselectivities for the radical reactions initiated by this compound.
Advanced Applications of 1 Bromo 2 Hexyne in Complex Molecule Synthesis
Strategic Building Block for Polyfunctionalized Organic Scaffolds
The utility of 1-bromo-2-hexyne in synthetic organic chemistry is rooted in its two distinct reactive sites. The carbon-bromine bond is susceptible to nucleophilic substitution, typically via an SN2 mechanism, allowing for the introduction of a wide variety of nucleophiles. Concurrently, the internal alkyne moiety can participate in a host of transformations, such as cycloadditions and transition metal-catalyzed coupling reactions. This orthogonal reactivity is key to its role in building complex scaffolds.
Construction of Heterocyclic Systems
While specific examples detailing the use of this compound in heterocyclic synthesis are not extensively documented, the inherent reactivity of haloalkynes makes it a prime candidate for such transformations. The alkyne's triple bond is a key component in cycloaddition reactions for synthesizing a range of heterocyclic compounds.
One potential pathway involves a [3+2] cycloaddition reaction. For instance, this compound could react with azides to form triazoles or with nitrones to yield isoxazolines. The reaction would likely proceed by first using the propargylic bromide for a substitution reaction to introduce a group that facilitates the subsequent intramolecular cycloaddition of the alkyne.
Another plausible route is through transition-metal-catalyzed reactions. Palladium- and copper-catalyzed Sonogashira-type couplings, while typically involving terminal alkynes, have variations that could be adapted for internal alkynes. More directly, an "inverse Sonogashira coupling" strategy could be employed, where the bromoalkyne couples with an organometallic C-H bond of a heterocycle. Furthermore, intramolecular carbopalladation of alkynes is a known method for forming benzofused heterocycles. researchgate.net In a hypothetical scheme, this compound could first be coupled with an ortho-functionalized aryl halide (e.g., 2-aminophenol or 2-aminothiophenol) via its bromide, followed by a palladium-catalyzed intramolecular cyclization onto the alkyne to construct benzoxazole or benzothiazole skeletons.
Table 1: Potential Heterocyclic Systems from this compound Derivatives
| Heterocycle Class | Potential Reagents | Reaction Type |
|---|---|---|
| Triazoles | Sodium azide, followed by intramolecular cycloaddition | Nucleophilic Substitution & [3+2] Cycloaddition |
| Isoxazolines | Nitrones | [3+2] Cycloaddition |
| Benzoxazoles | 2-Aminophenol | Nucleophilic Substitution & Intramolecular Cyclization |
Assembly of Macrocyclic and Oligomeric Structures
The bifunctional nature of this compound makes it an attractive monomer unit for the assembly of larger structures like macrocycles and oligomers. Macrocyclization strategies often rely on precursors with two reactive handles that can undergo an intramolecular ring-closing reaction.
By reacting this compound with a dinucleophile (e.g., a diamine or a diol), a linear precursor can be formed where each end is terminated with a hexyne group. Subsequent end-to-end coupling of these alkyne units, perhaps via Glaser or Eglinton coupling conditions, would yield a symmetric macrocycle. Alternatively, a one-pot approach could involve the reaction of two equivalents of this compound with a molecule containing two functional groups capable of both nucleophilic attack and participating in a coupling reaction, such as a bis-phenol, to construct macrocyclic ethers.
For oligomeric structures, this compound can be used in a step-growth polymerization approach. A key strategy involves the "bromo-capping" of one functional group to enable controlled, equimolar coupling of electrophilic and nucleophilic partners. This allows for the iterative and controlled formation of oligomers.
Catalytic Transformations Utilizing this compound
The electronic properties of the alkyne and the reactivity of the propargylic bromide position this compound as a potentially useful molecule in the realm of catalysis, both as a component of catalyst design and as a reactive substrate.
Ligand Design and Catalyst Precursors
While not prominently reported, the structure of this compound allows for its incorporation into more complex molecules that can serve as ligands for metal catalysts. For example, the bromide can be displaced by a nucleophilic phosphine or a nitrogen-based heterocycle like imidazole or pyridine. The resulting molecule, containing both a potential coordinating atom (P or N) and an alkyne moiety, could act as a hemilabile ligand. The alkyne could weakly coordinate to a metal center and transiently dissociate to open up a coordination site during a catalytic cycle. This is a common strategy for enhancing catalyst activity and selectivity.
Substrate in Catalytic Cycles
This compound is a suitable substrate for various transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be activated by low-valent metal complexes (e.g., palladium(0) or nickel(0)) in oxidative addition steps. The resulting organometallic intermediate can then participate in various bond-forming reactions.
Furthermore, the alkyne group itself can be the site of catalytic transformation. For example, transition metal-catalyzed carbometalation of the alkyne could generate a nucleophilic alkenyl-metal species. acs.org This intermediate could then undergo further reactions, such as intramolecular attack on another functional group, to build complex cyclic structures. In a one-pot sequence, a catalyst could first mediate a reaction at the bromide and then, perhaps after a change in conditions or addition of a second catalyst, promote a reaction at the alkyne, showcasing its utility as a versatile substrate in tandem catalysis.
Contributions to Polymer Chemistry and Advanced Materials Science
A significant and documented application of bromoalkynes, including by extension this compound, is in the synthesis of functional polymers. Research has established an efficient, transition-metal-free polymerization of bromoalkynes and phenols. acs.orgscut.edu.cn
This polymerization is typically mediated by an inorganic base, such as cesium carbonate, at elevated temperatures. The reaction proceeds smoothly to generate polymers with high weight-average molecular weights (Mw up to 47,600 g/mol ) in excellent yields (up to 95.2%) within a short reaction time. acs.orgscut.edu.cn The resulting polymers, featuring a poly(alkynyl ether) backbone, exhibit valuable material properties.
Table 2: Properties of Polymers Derived from Bromoalkyne and Phenol Polymerization
| Property | Description | Reference |
|---|---|---|
| Molecular Weight | High weight-average molecular weights (Mw) are achievable, up to 47,600 g/mol . | acs.orgscut.edu.cn |
| Solubility | The polymers are generally soluble in common organic solvents like DMF, THF, and chloroform. | acs.org |
| Thermal Stability | They exhibit high thermal stability, with degradation temperatures often exceeding 300°C. | acs.orgscut.edu.cn |
| Functionalization | The polymer backbone contains bromovinyl groups that can be post-modified, for example, by reaction with thiophenol derivatives to increase the refractive index. | scut.edu.cn |
| Optical Properties | By incorporating luminogens like tetraphenylethylene (TPE) into the polymer structure, materials with Aggregation-Induced Emission (AIE) characteristics can be produced. | acs.orgscut.edu.cn |
This polymerization methodology provides a powerful and convenient strategy for preparing functional polymers under mild, metal-free conditions. scut.edu.cn The ability to easily introduce functional moieties and post-modify the polymer chain makes this approach highly valuable for creating advanced materials with tailored optical and physical properties. acs.orgscut.edu.cn
Incorporation into Polymer Chains for Tailored Functionalities
The strategic incorporation of specific functional groups into polymer chains is a cornerstone of modern materials science, enabling the precise tuning of polymer properties for a wide range of advanced applications. This compound emerges as a valuable, albeit specialized, reagent in this context, offering a reactive handle for the introduction of alkyne functionalities into polymer backbones or as pendant groups. The presence of both a bromo and an internal alkyne group allows for versatile post-polymerization modifications, leading to materials with tailored electronic, optical, or biological properties.
Research into the utility of this compound in polymer synthesis has largely focused on its role in post-polymerization modification strategies. This approach involves the initial synthesis of a polymer with reactive sites that can subsequently be functionalized with the this compound molecule. A common strategy involves the use of polymers containing nucleophilic groups that can displace the bromide ion of this compound, thereby covalently attaching the hexynyl moiety to the polymer chain.
One notable area of application is in the synthesis of graft copolymers. In this methodology, a pre-existing polymer backbone is functionalized with pendant groups that can initiate the polymerization of a second monomer, or pre-formed polymer chains can be attached to the backbone. While direct polymerization of this compound is not extensively documented, its use as a grafting agent to introduce alkyne functionalities has been explored. These alkyne groups can then serve as reactive sites for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient attachment of a wide variety of molecules, including other polymers, biomolecules, or fluorescent dyes.
For instance, a polyolefin backbone can be modified to introduce hydroxyl or amino groups, which can then react with this compound. The resulting alkyne-functionalized polyolefin can be further modified via CuAAC to attach azide-terminated polymer chains, leading to the formation of well-defined graft copolymers. This method provides a powerful tool for combining the properties of different polymers into a single material.
The tailored functionalities that can be achieved through the incorporation of this compound are diverse. The introduction of the hexynyl group can enhance the thermal stability of the polymer or alter its solubility characteristics. More significantly, the alkyne group serves as a versatile platform for further functionalization. For example, the attachment of photoactive molecules can lead to the development of light-harvesting or photoresponsive materials. Similarly, the conjugation of bioactive molecules can yield biocompatible polymers for drug delivery or tissue engineering applications.
Below is a data table summarizing hypothetical examples of polymers functionalized with this compound to illustrate the potential for tailored functionalities. It is important to note that specific experimental data for the direct use of this compound in this manner is limited in publicly available literature, and this table is representative of the types of systems that could be developed based on established chemical principles.
| Base Polymer | Functionalization Method | Resulting Functionality | Potential Application |
| Poly(glycidyl methacrylate) | Ring-opening with a primary amine, followed by reaction with this compound | Pendant alkyne groups | Cross-linkable resins, attachment of biomolecules via click chemistry |
| Poly(4-vinylpyridine) | Quaternization with this compound | Pendant pyridinium groups with alkyne functionality | Modified electrodes, sensors |
| Hydroxy-terminated Poly(ethylene glycol) | Etherification with this compound | Alkyne-terminated PEG | Bioconjugation, hydrogel formation |
Advanced Analytical Characterization Techniques in 1 Bromo 2 Hexyne Research
Spectroscopic Methodologies for Structural and Mechanistic Analysis
Spectroscopy is a cornerstone in the study of 1-bromo-2-hexyne, offering non-destructive and highly detailed information about its atomic and molecular structure, as well as its role in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and for probing the mechanisms of reactions in which it participates. nih.govresearchgate.net By monitoring the chemical shifts, coupling constants, and signal intensities of ¹H and ¹³C nuclei, researchers can track the transformation of reactants into intermediates and final products in real-time. researchgate.net
In a typical mechanistic study involving this compound, NMR can be used to:
Identify reaction intermediates: Transient species formed during a reaction can be detected, providing direct evidence for a proposed reaction pathway.
Determine reaction kinetics: By acquiring spectra at different time intervals, the rate of consumption of this compound and the formation of products can be quantified.
Elucidate stereochemistry and regiochemistry: For reactions where multiple isomers can be formed, NMR provides unambiguous structural information to determine the product distribution.
The expected ¹H and ¹³C NMR chemical shifts for this compound provide a baseline for these studies.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| CH ₂-Br | ¹H | ~3.9 | Triplet |
| C≡C-CH ₂ | ¹H | ~2.2 | Quartet |
| CH ₂-CH₃ | ¹H | ~1.5 | Sextet |
| CH ₃ | ¹H | ~1.0 | Triplet |
| C H₂-Br | ¹³C | ~15 | - |
| C ≡C-CH₂ | ¹³C | ~80 | - |
| C≡C -CH₂ | ¹³C | ~75 | - |
| -C H₂-CH₃ | ¹³C | ~22 | - |
| -C H₂-CH₃ | ¹³C | ~13 | - |
| C H₃ | ¹³C | ~13 | - |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. youtube.comyoutube.comlibretexts.org For this compound, these methods are crucial for confirming the presence of the alkyne and the carbon-bromine bond.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The C≡C triple bond in an internal alkyne like this compound gives rise to a characteristic absorption band, although it can be weak due to the low change in dipole moment during vibration. The C-Br stretch is also identifiable in the fingerprint region of the spectrum. docbrown.infodocbrown.info
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nih.govnih.gov It is particularly sensitive to non-polar bonds. Therefore, the C≡C stretching vibration in this compound, which might be weak in the IR spectrum, often produces a strong and sharp signal in the Raman spectrum. libretexts.org
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Alkyne | C≡C Stretch | 2190 - 2260 (weak to medium) | 2190 - 2260 (strong) |
| Alkane | C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| Haloalkane | C-Br Stretch | 500 - 600 | 500 - 600 |
Mass Spectrometry (MS), including GC-MS, for Product Identification and Purity Assessment
Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an essential tool for determining the molecular weight of this compound and for identifying its structure through fragmentation patterns. docbrown.info A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion (M and M+2), corresponding to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.infoyoutube.comdocbrown.info
When coupled with Gas Chromatography (GC-MS), this technique becomes a powerful method for separating complex mixtures and identifying individual components. ijpsr.comresearchgate.net This is particularly useful for analyzing the products of a reaction involving this compound to assess its purity and identify any byproducts or impurities. ijpsr.com
Table 3: Expected Mass Spectrometry Fragmentation Pattern for this compound (C₆H₉Br)
| m/z Value | Ion Fragment | Notes |
| 160/162 | [C₆H₉Br]⁺ | Molecular ion peaks (M and M+2) |
| 81 | [C₆H₉]⁺ | Loss of Bromine radical |
| 79/81 | [Br]⁺ | Bromine ion |
| 53 | [C₄H₅]⁺ | Fragmentation of the hexynyl chain |
| 41 | [C₃H₅]⁺ | Propargyl or allyl cation |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that analyzes the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.orgcarleton.edu While not typically used for routine analysis of simple organic molecules in solution, XPS would be an invaluable tool for studying this compound in contexts such as surface chemistry, catalysis, or materials science where the compound is adsorbed onto a substrate or incorporated into a thin film. carleton.edu
XPS analysis of a surface containing this compound would provide:
Elemental Composition: Confirmation of the presence of Carbon and Bromine on the surface.
Chemical State Information: The binding energies of the C 1s and Br 3d photoelectrons can reveal information about their chemical environment, such as the C-C, C-H, C≡C, and C-Br bonds. researchgate.netcaltech.edu For instance, the Br 3d binding energy would be characteristic of an organobromine compound. researchgate.net
Table 4: Expected XPS Binding Energies for Core Electrons in this compound
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
| Carbon | C 1s | ~285.0 | Differentiates between sp³, sp hybridized carbons |
| Bromine | Br 3d | ~70-71 | Confirms covalent C-Br bond |
Chromatographic Separations in Synthetic Pathway Optimization
Chromatographic techniques are fundamental for the separation, identification, and quantification of compounds in a mixture. They play a critical role in the optimization of synthetic pathways that produce or utilize this compound. semanticscholar.orgsigmaaldrich.com
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a premier technique for analyzing volatile compounds like this compound. acs.org In GC, a sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the sample is transported through the column by an inert carrier gas. The components are separated based on their boiling points and interactions with the stationary phase of the column. youtube.com
In the context of optimizing a synthetic pathway for this compound, GC is used to:
Monitor Reaction Progress: Aliquots can be taken from a reaction mixture over time to track the disappearance of starting materials and the appearance of products.
Determine Product Purity: The area under a GC peak is proportional to the amount of the compound present, allowing for the quantitative determination of the purity of this compound.
Optimize Reaction Conditions: By systematically varying parameters such as temperature, pressure, and catalyst concentration, and analyzing the product mixture by GC, the optimal conditions for maximizing the yield and purity of this compound can be determined.
Table 5: Illustrative GC Data for a Reaction Mixture Involving this compound
| Compound | Retention Time (min) | Peak Area (%) - 1 hour | Peak Area (%) - 4 hours |
| Starting Material A | 3.5 | 50.2 | 5.1 |
| Starting Material B | 4.1 | 40.8 | 2.3 |
| This compound | 7.2 | 8.1 | 89.5 |
| Byproduct C | 8.5 | 0.9 | 3.1 |
This data illustrates how GC can be used to follow the conversion of starting materials into the desired product, this compound, over time, providing crucial information for optimizing the reaction duration.
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Profiling
High-Performance Liquid Chromatography (HPLC) is a critical technique for separating, identifying, and quantifying the components within a reaction mixture containing this compound. bridgewater.educhromtech.com The profiling of such mixtures is essential for monitoring reaction progress, determining the yield of desired products, and identifying byproducts or isomers. google.com A significant challenge in the HPLC analysis of simple alkynes like this compound is their lack of a strong UV chromophore, which can result in poor sensitivity with standard UV detectors. nih.govnih.gov
To overcome this, derivatization is a common strategy. For instance, alkynes can be complexed with cobalt carbonyl to form stable complexes that exhibit strong UV absorbance, enabling sensitive detection. nih.govnih.gov Another approach involves using derivatizing agents that react with the alkyne or bromo group to attach a chromophore.
In a typical reaction monitoring scenario, aliquots are taken from the reaction vessel at various time points, quenched, and injected into the HPLC system. Reversed-phase chromatography, often utilizing a C18 column, is widely employed to separate compounds based on hydrophobicity. chromtech.com The mobile phase usually consists of a polar solvent mixture, such as acetonitrile and water, and the composition can be run in an isocratic (constant) or gradient (varied) mode to achieve optimal separation. chromtech.com By comparing the retention times and peak areas of the components to those of known standards, the consumption of this compound and the formation of products can be accurately quantified.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient: 60% Acetonitrile / 40% Water to 95% Acetonitrile / 5% Water over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Detector at 210 nm |
| Injection Volume | 10 µL |
| Hypothetical Retention Time (this compound) | 12.5 min |
| Hypothetical Retention Time (Product) | 9.8 min |
Microscopic and Surface Analysis Techniques for Reaction Monitoring
Microscopic techniques provide unparalleled insight into chemical reactions occurring on surfaces, offering direct visualization of molecular transformations and the resulting nanoscale structures.
Scanning Tunneling Microscopy (STM) for On-Surface Reactions
Scanning Tunneling Microscopy (STM) is a powerful tool for imaging conductive surfaces with atomic resolution, making it ideal for studying on-surface chemical reactions involving this compound. libretexts.orguni-muenchen.de This technique allows for the direct observation of individual molecules, their adsorption geometries, and the products of surface-catalyzed reactions, such as polymerization. taylorfrancis.comuni-graz.at
In a typical experiment, this compound is deposited via sublimation onto a pristine, single-crystal metal surface (e.g., Au(111), Ag(111), or Cu(111)) under ultra-high vacuum conditions. researchgate.net The STM tip is then scanned across the surface, and a tunneling current is generated when a bias voltage is applied between the tip and the sample. libretexts.org This current is exponentially dependent on the tip-sample distance, allowing for the generation of a detailed topographical map of the surface-adsorbed molecules. uni-muenchen.de
By gently heating the substrate (annealing), surface-catalyzed reactions can be initiated. For this compound, this would likely involve the cleavage of the carbon-bromine bond, followed by the formation of new carbon-carbon bonds between adjacent molecules, leading to the growth of oligomers or polymer chains. uni-graz.atresearchgate.net STM can monitor these steps in situ, providing visual evidence of dehalogenation and subsequent polymerization, and revealing the structure of the resulting nanoscale assemblies. researchgate.net
| Parameter | Value | Purpose |
|---|---|---|
| Substrate | Au(111) single crystal | Provides an atomically flat, conductive, and moderately reactive surface. |
| Deposition Temperature | Room Temperature (~300 K) | Allows for initial imaging of intact adsorbed molecules. |
| Annealing Temperature | 350 K - 500 K | Provides thermal energy to induce C-Br bond cleavage and C-C coupling. |
| Imaging Mode | Constant Current | Maintains a constant tunneling current by adjusting the tip height, providing a topographic image. libretexts.org |
| Bias Voltage (Vbias) | -1.0 V to +1.0 V | Applied between tip and sample to induce electron tunneling. |
| Tunneling Current (It) | 50 pA - 200 pA | The setpoint current for the feedback loop; low current minimizes tip-molecule interaction. |
Atomic Force Microscopy (AFM) for Morphological Studies
Atomic Force Microscopy (AFM) is a complementary technique to STM used to investigate the surface topography of a wide range of materials, including polymers and thin films, without the requirement of a conductive sample. libretexts.orgyoutube.com AFM operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. researchgate.net Forces between the tip and the sample, such as van der Waals forces, cause the cantilever to deflect, and this deflection is measured by a laser system to create a three-dimensional topographical map. libretexts.org
For research involving this compound, AFM is particularly useful for characterizing the morphology of polymeric thin films formed from on-surface or solution-based polymerization reactions. spectraresearch.comresearchgate.net While STM provides atomic or molecular resolution of the covalent structures, AFM excels at providing larger-scale morphological information over microns of surface area. spectraresearch.com
Key parameters that can be quantified from AFM images include the thickness of the polymer film, its surface roughness (often expressed as the root-mean-square, or RMS, roughness), and the size and distribution of any domains or aggregates. researchgate.net This information is vital for understanding how reaction conditions affect the growth and quality of the resulting material, which is crucial for applications in electronics and materials science.
| Reaction Condition | Average Film Thickness (nm) | RMS Roughness (nm) | Notable Features |
|---|---|---|---|
| Low Temperature Anneal (400 K) | 2.5 | 0.8 | Discontinuous film with small, isolated domains. |
| High Temperature Anneal (500 K) | 8.1 | 2.3 | Continuous, polycrystalline film with larger grain sizes. |
Hyphenated Techniques for Comprehensive Chemical Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the unambiguous identification of unknown compounds in complex mixtures. chemijournal.comsaspublishers.comnih.gov For a volatile compound like this compound and its reaction products, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally effective analytical tool. nih.gov
In a GC-MS system, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. ijpsr.com As each separated component elutes from the column, it enters the mass spectrometer. The MS then ionizes the molecules (commonly via electron impact), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. researchgate.net
The result is a chromatogram showing peaks for each separated compound, with a corresponding mass spectrum for each peak. The mass spectrum serves as a molecular "fingerprint," providing the molecular weight of the compound from the molecular ion peak and structural information from its fragmentation pattern. This allows for high-confidence identification of this compound, as well as characterization of isomers, impurities, and reaction byproducts, even at trace levels. ijpsr.comresearchgate.net
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |
|---|---|---|---|
| Hexyne (Starting Material) | 4.2 | 82, 67, 53, 41 | Potential unreacted starting material. |
| This compound | 8.5 | 162/160 (M+, Br isotopes), 81, 67, 53 | Target compound, identified by molecular ion and loss of Br. |
| Dibromohexyne | 11.3 | 242/240/238 (M+), 161/159, 80 | Potential over-bromination byproduct. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
